molecular formula C24H18ClF2NO3 B1672546 GW 848687X CAS No. 612831-24-0

GW 848687X

Cat. No.: B1672546
CAS No.: 612831-24-0
M. Wt: 441.9 g/mol
InChI Key: PFODPHDNBFSMOX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

GW848687X, also known as GW-848687X, 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid, GW 848687X, or 4PK52982QT, is a potent and selective antagonist of the PGE2 receptor EP1 . The EP1 receptor is one of the four G protein-coupled receptors (EP1-4) that initiate cellular signaling in response to prostaglandin PGE2 .

Mode of Action

The EP1 receptor acts via Gαq to evoke diverse effects, including renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition . GW848687X interacts with the EP1 receptor, blocking its action and thereby inhibiting these effects .

Biochemical Pathways

The primary biochemical pathway affected by GW848687X is the cyclooxygenase pathway . By antagonizing the EP1 receptor, GW848687X disrupts the signaling initiated by prostaglandin PGE2, which is a key mediator in this pathway .

Pharmacokinetics

GW848687X has an excellent oral pharmacokinetic profile. It has an oral bioavailability of 54% in rats and 53% in dogs , with a half-life of two hours in both species . These properties suggest that GW848687X can be effectively absorbed and distributed in the body, and its effects can last for a significant duration.

Result of Action

The molecular and cellular effects of GW848687X’s action primarily involve the inhibition of the diverse effects evoked by the EP1 receptor. This includes the inhibition of renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition . In a rat model of chronic inflammatory joint pain, GW848687X shows complete anti-hyperalgesic activity .

Biochemical Analysis

Biochemical Properties

GW848687X interacts with the EP1 receptor, a G protein-coupled receptor that initiates cellular signaling in response to prostaglandin PGE2 . The compound has an IC50 value of 2.5 nM, indicating its high affinity for the EP1 receptor . It has over 400-fold selectivity for EP1 relative to other EP receptor subtypes, the PGD2 receptor, DP1, and the prostacyclin receptor, IP .

Cellular Effects

In cells, GW848687X acts as an antagonist of the EP1 receptor, blocking the diverse effects evoked by the receptor’s activation, including renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition . This blockade can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, GW848687X binds to the EP1 receptor, inhibiting its activation and subsequent signaling . This inhibition can lead to changes in gene expression and cellular function . The compound also has 30-fold selectivity over the thromboxane A2 receptor, TP, acting as a functional antagonist at this receptor at higher levels .

Temporal Effects in Laboratory Settings

In laboratory settings, GW848687X has shown excellent oral pharmacokinetic profile, with oral bioavailability at 54% in rats and 53% in dogs . It has a half-life of two hours in both species

Dosage Effects in Animal Models

In animal models, the effects of GW848687X vary with dosage . In a rat model of chronic inflammatory joint pain, GW848687X showed complete anti-hyperalgesic activity with an ED50 value of 1.3 mg/kg

Preparation Methods

The synthesis of GW848687X involves several key steps, starting with the preparation of the core cyclopentenyl-pyridine structure. The synthetic route typically includes:

    Formation of the cyclopentenyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentenyl ring.

    Introduction of the pyridine carboxylic acid moiety: This is achieved through a series of reactions, including halogenation and subsequent nucleophilic substitution.

    Attachment of the chlorophenyl and difluorophenyl groups: These groups are introduced via etherification and halogenation reactions.

Industrial production methods for GW848687X are optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

GW848687X undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, particularly for modifying the halogenated aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW848687X has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying receptor-ligand interactions and for developing new synthetic methodologies.

    Biology: The compound is used to investigate the role of the prostaglandin E2 receptor EP1 in various biological processes, including inflammation and pain signaling.

    Medicine: GW848687X is being explored as a potential therapeutic agent for treating inflammatory pain and other conditions mediated by the prostaglandin E2 receptor EP1.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Comparison with Similar Compounds

GW848687X is unique in its high selectivity for the prostaglandin E2 receptor EP1, with over 400-fold selectivity relative to other EP receptor subtypes and related receptors such as the prostaglandin D2 receptor DP1 and the prostacyclin receptor IP. Similar compounds include:

These comparisons highlight the unique properties of GW848687X, particularly its high selectivity and potency as an EP1 receptor antagonist.

Properties

IUPAC Name

6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODPHDNBFSMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437076
Record name 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612831-24-0
Record name GW-848687X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612831240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-848687X
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PK52982QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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